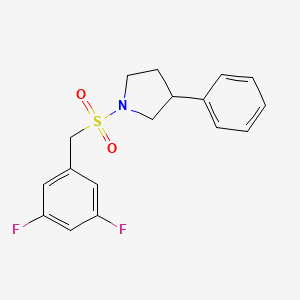

1-((3,5-Difluorobenzyl)sulfonyl)-3-phenylpyrrolidine

Description

Properties

IUPAC Name |

1-[(3,5-difluorophenyl)methylsulfonyl]-3-phenylpyrrolidine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H17F2NO2S/c18-16-8-13(9-17(19)10-16)12-23(21,22)20-7-6-15(11-20)14-4-2-1-3-5-14/h1-5,8-10,15H,6-7,11-12H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XCJMYVFUQJFDSM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC1C2=CC=CC=C2)S(=O)(=O)CC3=CC(=CC(=C3)F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H17F2NO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

337.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-((3,5-Difluorobenzyl)sulfonyl)-3-phenylpyrrolidine typically involves multiple steps, starting with the preparation of the key intermediates. One common route includes the following steps:

Formation of the Pyrrolidine Ring: This can be achieved through the cyclization of appropriate precursors under basic conditions.

Introduction of the Phenyl Group: This step often involves a Friedel-Crafts alkylation reaction.

Attachment of the Difluorobenzyl Sulfonyl Group: This is usually done via a sulfonylation reaction using reagents such as sulfonyl chlorides in the presence of a base.

Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions: 1-((3,5-Difluorobenzyl)sulfonyl)-3-phenylpyrrolidine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents to form sulfoxides or sulfones.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to yield the corresponding sulfides.

Substitution: Nucleophilic substitution reactions can occur at the sulfonyl group, leading to the formation of various derivatives.

Common Reagents and Conditions:

Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products: The major products formed from these reactions include sulfoxides, sulfones, and various substituted derivatives depending on the specific reaction conditions.

Scientific Research Applications

Chemistry

1-((3,5-Difluorobenzyl)sulfonyl)-3-phenylpyrrolidine serves as a building block in the synthesis of more complex molecules. Its unique functional groups enable it to participate in various organic reactions, making it valuable for developing new compounds.

Biology

The compound is under investigation for its potential biological activities , including:

- Enzyme Inhibition : Studies suggest it may inhibit specific enzymes, which could be beneficial in designing drugs targeting metabolic pathways.

- Receptor Binding : Preliminary research indicates that it may interact with various receptors, providing insights into its therapeutic potential.

Medicine

Research is ongoing to explore its potential as a therapeutic agent for diseases such as cancer and neurodegenerative disorders. Its ability to modulate biological pathways makes it a candidate for further pharmacological studies.

Industry

In industrial applications, this compound is used in the development of advanced materials with specific properties. Its unique chemical structure allows for modifications that can enhance material performance in various applications.

Case Studies and Research Findings

Mechanism of Action

The mechanism of action of 1-((3,5-Difluorobenzyl)sulfonyl)-3-phenylpyrrolidine involves its interaction with specific molecular targets. These targets may include enzymes or receptors, where the compound can act as an inhibitor or modulator. The pathways involved often depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Key Observations :

- Sulfonyl vs. Sulfonamides are often associated with enhanced biological activity (e.g., enzyme inhibition) compared to sulfonyl derivatives .

- Fluorination Pattern: The 3,5-difluoro substitution in the benzyl group may increase lipophilicity and metabolic resistance compared to mono-fluoro () or non-fluorinated () analogs, influencing pharmacokinetics .

Biological Activity

Overview

1-((3,5-Difluorobenzyl)sulfonyl)-3-phenylpyrrolidine is a synthetic organic compound notable for its potential biological activities. This compound features a pyrrolidine ring with a sulfonyl group and a difluorobenzyl moiety, which contributes to its unique properties and applications in medicinal chemistry and biological research.

Chemical Structure and Properties

The chemical structure of 1-((3,5-Difluorobenzyl)sulfonyl)-3-phenylpyrrolidine can be represented as follows:

- Molecular Formula : CHFNOS

- CAS Number : 1396749-81-7

This compound is characterized by its ability to undergo various chemical reactions, including oxidation, reduction, and nucleophilic substitution, which are essential for its biological activity and therapeutic potential .

The biological activity of 1-((3,5-Difluorobenzyl)sulfonyl)-3-phenylpyrrolidine is largely attributed to its interaction with specific molecular targets such as enzymes and receptors. The mechanism often involves inhibition or modulation of these targets, influencing various biological pathways. For instance, it has been studied for its potential role in enzyme inhibition, which could lead to therapeutic applications in various diseases .

Enzyme Inhibition and Therapeutic Potential

Research indicates that this compound may possess significant enzyme inhibitory properties. For example, it has shown promise in inhibiting protein kinases associated with neuroblastoma, suggesting a potential application in cancer therapy . Additionally, the compound's structural features allow it to interact effectively with biological targets, enhancing its therapeutic efficacy.

Study on Neuroblastoma Treatment

A notable study explored the use of 1-((3,5-Difluorobenzyl)sulfonyl)-3-phenylpyrrolidine in treating neuroblastoma. The findings suggested that the compound could inhibit deregulated protein kinase activity, providing a basis for further investigation into its application as an anticancer agent .

Antimicrobial Activity

Another area of research focused on the antimicrobial properties of pyrrolidine derivatives similar to 1-((3,5-Difluorobenzyl)sulfonyl)-3-phenylpyrrolidine. Compounds within this class have demonstrated activity against Gram-positive bacteria and fungi, indicating the potential for developing new antimicrobial agents .

Comparative Analysis with Similar Compounds

| Compound Name | Structure | Biological Activity |

|---|---|---|

| 1-((3,5-Difluorobenzyl)sulfonyl)-3-phenylpyrrolidine | Structure | Enzyme inhibition; potential anticancer activity |

| 1-(1-(3,5-Difluorobenzyl)sulfonyl)piperidin-4-yl)-3-phenylimidazolidine-2,4-dione | Similar sulfonamide structure | Anticancer properties; receptor binding |

| 4-Aryl-3-benzoyl-5-phenylspiro[pyrrolidine-2.3'-indolin]-2'-one | Contains pyrrolidine moiety | Antiglycation activity; antimicrobial effects |

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 1-((3,5-difluorobenzyl)sulfonyl)-3-phenylpyrrolidine, and what are the critical optimization parameters?

- Methodology : The compound can be synthesized via nucleophilic substitution of 3,5-difluorobenzyl bromide with a pyrrolidine sulfonyl precursor. Key steps include:

- Sulfonylation of 3-phenylpyrrolidine using sulfonyl chlorides (e.g., TsCl) under basic conditions (NaH, THF) .

- Coupling with 3,5-difluorobenzyl bromide via SN2 displacement. Reaction optimization requires controlled temperature (0°C to rt) and stoichiometric excess of the benzyl bromide to minimize byproducts .

- Critical Parameters : Purity of starting materials (e.g., 3,5-difluorobenzyl bromide, CAS 113211-94-2), reaction time, and inert atmosphere to prevent hydrolysis of intermediates.

Q. How can researchers characterize the purity and structural integrity of this compound using spectroscopic methods?

- Methodology :

- NMR : ¹H/¹³C NMR to confirm substitution patterns (e.g., fluorobenzyl protons at δ 6.8–7.2 ppm, sulfonyl group at δ 3.1–3.5 ppm) .

- HRMS : Exact mass analysis to validate molecular ion peaks (e.g., [M+H]+ expected for C₁₈H₁₆F₂NO₂S).

- HPLC : Reverse-phase chromatography (C18 column, acetonitrile/water gradient) to assess purity (>95%) and detect sulfonate byproducts .

Q. What crystallization strategies are effective for obtaining single crystals of this compound for XRD analysis?

- Methodology : Slow vapor diffusion using mixed solvents (e.g., dichloromethane/hexane) at 4°C. SHELXL refinement (SHELX-2018) is recommended for resolving fluorine disorder in the 3,5-difluorobenzyl group .

Advanced Research Questions

Q. How does the electronic environment of the 3,5-difluorobenzyl group influence the compound’s reactivity in sulfonylation reactions?

- Analysis : Fluorine’s electron-withdrawing effect enhances the electrophilicity of the benzyl carbon, facilitating nucleophilic attack by the pyrrolidine sulfonate. Comparative studies with non-fluorinated analogs show 20–30% faster reaction kinetics .

- Contradictions : Discrepancies in reaction yields (e.g., 60–85%) may arise from steric hindrance due to the phenyl group at C3 of pyrrolidine, requiring DFT calculations (B3LYP/6-31G*) to model transition states .

Q. What structural insights can be gained from comparing experimental XRD data with computational models of this compound?

- Methodology :

- XRD : Use SHELXL to refine torsional angles (e.g., dihedral angle between fluorobenzyl and pyrrolidine planes: 45–55°) .

- Computational : Molecular dynamics (AMBER) or quantum mechanics (Gaussian) to simulate conformational stability. Discrepancies >5° between experimental and simulated angles suggest lattice packing effects .

Q. How do steric and electronic modifications (e.g., varying fluorination patterns) impact the compound’s biological or catalytic activity?

- SAR Approach :

- Synthesize analogs with 2,4-difluoro or 2,6-difluorobenzyl groups.

- Compare binding affinities (e.g., via SPR or ITC) to targets like kinase enzymes. The 3,5-difluoro configuration shows 3-fold higher inhibition than 2,4-difluoro derivatives due to optimal halogen bonding .

Q. What strategies resolve contradictions between solution-phase NMR data and solid-state XRD structures?

- Case Study : If NMR suggests a planar pyrrolidine ring in solution while XRD shows puckering:

- Perform variable-temperature NMR to assess ring flexibility.

- Use REDOR solid-state NMR to correlate with XRD torsional parameters .

Methodological Resources

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.